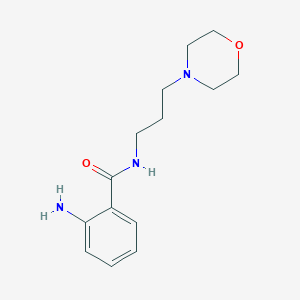

2-amino-N-(3-morpholin-4-ylpropyl)benzamide

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-morpholin-4-ylpropyl)benzamide typically involves the reaction of 2-aminobenzamide with 3-chloropropylmorpholine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

2-amino-N-(3-morpholin-4-ylpropyl)benzamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and morpholine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the benzamide moiety.

Reduction: Reduced forms of the benzamide and morpholine groups.

Substitution: Substituted benzamide derivatives.

科学研究应用

Pharmacology and Biochemistry

- Biological Activity : Research indicates that 2-amino-N-(3-morpholin-4-ylpropyl)benzamide exhibits significant biological activity. It has been studied for its effects on various cellular signaling pathways, particularly those involving phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinases (MAPK), which are crucial for processes such as cell growth, survival, and differentiation.

- Modulation of Rho Family GTPases : This compound has shown the ability to modulate the activity of Rho family GTPases, which are essential for regulating cytoskeletal dynamics and cell signaling. Such modulation can impact cellular morphology and motility, making it a candidate for further investigation in cancer biology and developmental studies.

- Protein Interaction Studies : Interaction studies have demonstrated that this compound can form complexes with proteins involved in critical signaling pathways. For instance, it influences the phosphorylation status of SRC, a protein that plays a vital role in cell proliferation and survival.

Potential Therapeutic Applications

- Cancer Research : Given its influence on key signaling pathways and protein interactions, this compound may have potential applications in cancer therapy. Its ability to modulate pathways associated with cell proliferation suggests that it could be developed as a therapeutic agent targeting specific types of cancer.

- Neuropharmacology : The structural characteristics of this compound may also lend themselves to exploration in neuropharmacology, particularly regarding neuroprotective effects or modulation of neurotransmitter systems due to the presence of the morpholine moiety.

作用机制

The mechanism of action of 2-amino-N-(3-morpholin-4-ylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

相似化合物的比较

Similar Compounds

- 2-amino-N-(3-piperidin-4-ylpropyl)benzamide

- 2-amino-N-(3-pyrrolidin-4-ylpropyl)benzamide

- 2-amino-N-(3-piperazin-4-ylpropyl)benzamide

Uniqueness

2-amino-N-(3-morpholin-4-ylpropyl)benzamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it a valuable reagent in various research applications .

生物活性

2-amino-N-(3-morpholin-4-ylpropyl)benzamide, also known as SC-293738, is a small organic compound with significant potential in biological research and therapeutic applications. Its structure includes an amine group, a morpholine ring, and a benzamide backbone, which contribute to its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C14H21N3O2

- Molecular Weight : 263.34 g/mol

- Structural Features :

- Amine group

- Morpholine ring

- Benzamide structure

Research indicates that this compound interacts with several key signaling pathways:

- Phosphatidylinositol 3-Kinase (PI3K) Pathway : This pathway is crucial for cellular processes such as growth and survival. The compound has been shown to influence the phosphorylation status of proteins involved in this pathway, including SRC, which is vital for cell proliferation and survival.

- Mitogen-Activated Protein Kinases (MAPK) : Involvement in MAPK signaling suggests potential effects on cellular differentiation and stress responses.

- Rho Family GTPases : The compound modulates the activity of these GTPases, which are essential for cytoskeletal dynamics and cell signaling.

Biological Activities

The biological activities of this compound include:

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by modulating key signaling pathways involved in tumor progression. For instance, its interaction with Bcl-3 has been linked to reduced metastasis in breast cancer models .

- MicroRNA Inhibition : Similar compounds have been developed as inhibitors of oncogenic microRNAs, such as miR-21, indicating a potential avenue for cancer therapy .

Case Studies and Research Findings

Potential Applications

The unique pharmacological properties of this compound position it as a candidate for various therapeutic applications:

- Cancer Therapy : Due to its ability to modulate critical signaling pathways associated with tumor growth and metastasis.

- Neurodegenerative Disorders : Given its influence on cellular signaling, further research could explore its effects on neuroinflammation and related conditions.

- Targeted Drug Development : The compound's interaction with specific proteins makes it a candidate for developing targeted therapies against various diseases.

属性

IUPAC Name |

2-amino-N-(3-morpholin-4-ylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c15-13-5-2-1-4-12(13)14(18)16-6-3-7-17-8-10-19-11-9-17/h1-2,4-5H,3,6-11,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMWTQOZWOIFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367966 | |

| Record name | 2-Amino-N-[3-(morpholin-4-yl)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671859 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13666-71-2 | |

| Record name | 2-Amino-N-[3-(morpholin-4-yl)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。